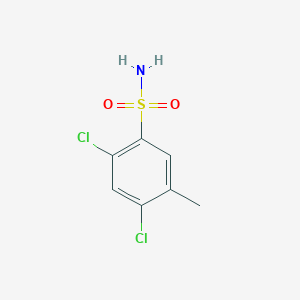
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its unique structure, which includes a cyclohexyl group and a dinitrophenyl group, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
The synthesis of N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline typically involves the reaction of 1-cyclohexylethylidenehydrazine with 2,4-dinitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Analyse Des Réactions Chimiques
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, where nucleophiles such as amines or thiols replace one of the nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline can be compared with other hydrazones, such as:
1-(Phenylmethylidene)-2-(2,4-dinitrophenyl)hydrazine: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
1-(Cyclohexylethylidene)-2-(4-nitrophenyl)hydrazine:
The uniqueness of this compound lies in its combination of a cyclohexyl group and a dinitrophenyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
1160-74-3 |
|---|---|
Formule moléculaire |
C14H18N4O4 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h7-9,11,16H,2-6H2,1H3 |
Clé InChI |
XCZTYQZOZZNVIK-XNTDXEJSSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
SMILES isomérique |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CCCCC2 |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
Synonymes |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)




![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)




![4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide](/img/structure/B224492.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)


